Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone
Overview
Description
THJ 018, also known as 1-naphthalenyl (1-pentyl-1H-indazol-3-yl)-methanone, is a synthetic cannabinoid. It is the indazole analogue of JWH-018 and has been sold online as a designer drug. THJ 018 acts as a full agonist with a binding affinity of 5.84 nanomolar at CB1 and 4.57 nanomolar at CB2 cannabinoid receptors .
Mechanism of Action
Target of Action
Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone, also known as JWH-018, is a synthetic cannabinoid . Its primary targets are the cannabinoid receptors CB1 and CB2. These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
this compound acts as a potent agonist for the CB1 and CB2 receptors. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids.
Result of Action
The molecular and cellular effects of this compound’s action are similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These effects can include alterations in mood, perception, and cognition, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THJ 018 involves the reaction of 1-naphthoyl chloride with 1-pentyl-1H-indazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of THJ 018 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
THJ 018 undergoes various chemical reactions, including:
Oxidation: THJ 018 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: THJ 018 can undergo substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Hydroxylated Metabolites: Formed through oxidation.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
THJ 018 is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. It is also used in studies investigating the pharmacological effects of synthetic cannabinoids on the central nervous system .
Comparison with Similar Compounds
THJ 018 is similar to other synthetic cannabinoids such as JWH-018, AM-2201, and THJ-2201. it is unique due to its indazole base structure, which differentiates it from the indole base structure of JWH-018. This structural difference can influence its binding affinity and pharmacological effects .
List of Similar Compounds
- JWH-018
- AM-2201
- THJ-2201
- 5F-UR-144
THJ 018’s unique structure and binding properties make it a valuable compound for research and forensic applications, providing insights into the effects and metabolism of synthetic cannabinoids.
Properties
IUPAC Name |
naphthalen-1-yl-(1-pentylindazol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24-25)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKGBPSFDNTMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901010031 | |
Record name | THJ-018 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-55-0 | |
Record name | 1-Naphthalenyl(1-pentyl-1H-indazol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | THJ-018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THJ-018 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THJ-018 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B39WNG6743 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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